塔洛泊芬

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Talaporfin (also known as Talaporfin sodium) is a photosensitizer used in photodynamic therapy (PDT). PDT is a medical procedure that uses light and a photosensitizer to treat certain conditions. Talaporfin is a photosensitizer that is used in PDT and has been used to treat a variety of conditions, including cancer, age-related macular degeneration (AMD), and certain vascular lesions. Talaporfin is a potent photosensitizer that is both safe and effective in treating these conditions.

科学研究应用

间质光动力疗法

塔洛泊芬用于治疗恶性神经胶质瘤的间质光动力疗法 (i-PDT) . 在这种疗法中,塔洛泊芬被用作光敏剂来诱导肿瘤组织损伤。 该过程包括在小鼠神经胶质瘤模型中施用塔洛泊芬钠 (TPS),然后使用小直径塑料光纤照射 . 这种疗法在靠近光源的区域诱导细胞凋亡,而血管效应(如纤维蛋白血栓形成)发生在距离光源稍远的区域 .

胶质母细胞瘤的治疗

胶质母细胞瘤是最难治的原发性脑肿瘤之一,可以使用塔洛泊芬治疗 . 治疗包括进行最大安全切除术,尽可能多地切除肿瘤,而不加重患者的神经系统症状 .

荧光特性和寿命成像

塔洛泊芬表现出独特的荧光特性,可用于正常细胞和癌细胞的寿命成像 . 塔洛泊芬的荧光强度在光照射后会降低,这种降低在癌细胞中比在正常细胞中更快 . 该特性用于区分正常细胞和癌细胞 .

光动力疗法 (PDT)

塔洛泊芬在光动力疗法 (PDT) 中用作光敏剂,用于治疗早期肺癌等疾病 . 在 PDT 中,活性氧 (ROS) 是通过可见光或近红外光照射积累的光敏剂而产生的,导致患病细胞的不可逆降解

作用机制

Target of Action

Talaporfin, also known as LS11, is a photosensitizing agent that primarily targets cancer cells . The compound selectively accumulates in cancer cells due to their enhanced permeability and retention effect .

Mode of Action

Talaporfin’s mode of action is based on the principles of photodynamic therapy (PDT). Upon administration, Talaporfin is activated by light-emitting diodes (LEDs) inserted into the tumor . This activation converts molecular oxygen into highly toxic singlet oxygen . The singlet oxygen then induces free radical-mediated cell death .

Biochemical Pathways

The biochemical pathways affected by Talaporfin involve the generation of reactive oxygen species (ROS) and the subsequent induction of cell death . The ROS generated by Talaporfin can cause direct cytotoxicity, leading to apoptosis in the area close to the light source . In areas slightly distant from the light source, vascular effects such as fibrin thrombus formation can occur .

Pharmacokinetics

The pharmacokinetics of Talaporfin are still under investigation. A study on canines suggested that a dose of 10 mg/kg and a time of 90 minutes post-administration were appropriate for interstitial PDT . Another study proposed a three-compartment pharmacokinetic model to estimate the interstitial concentration of Talaporfin in the myocardium .

Result of Action

The result of Talaporfin’s action is the induction of cell death in cancer cells. The generation of singlet oxygen leads to free radical-mediated cell death . This can result in apoptosis in areas close to the light source and vascular effects such as fibrin thrombus formation in areas slightly distant from the light source .

Action Environment

The action environment of Talaporfin is largely determined by the delivery of the irradiation light into the tumor tissue . The rate of light delivery and the balance between cytotoxic and vascular effects are important considerations when performing PDT with Talaporfin . Furthermore, the efficacy of Talaporfin can be influenced by factors such as the type of cancer and its location .

安全和危害

When handling Talaporfin sodium, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

生化分析

Biochemical Properties

Talaporfin sodium plays a significant role in biochemical reactions, particularly in the context of photodynamic therapy . It interacts with various biomolecules, including enzymes and proteins, within the cell. The nature of these interactions primarily involves the generation of reactive oxygen species (ROS) upon exposure to a specific wavelength of light . This process is crucial for the cytotoxic effect of talaporfin sodium in cancer cells .

Cellular Effects

Talaporfin sodium has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, necrosis, and autophagy-associated cell death . Furthermore, talaporfin sodium impacts cell signaling pathways and gene expression, leading to the death of cancer cells . It also affects cellular metabolism by generating reactive oxygen species, which can cause oxidative damage .

Molecular Mechanism

The mechanism of action of talaporfin sodium at the molecular level involves a photochemical reaction. Upon irradiation with a specific wavelength of light, talaporfin sodium generates reactive oxygen species. These ROS can cause direct damage to cellular components, including biomolecules like proteins and nucleic acids, leading to cell death . This process is central to the therapeutic effect of talaporfin sodium in photodynamic therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of talaporfin sodium change over time. A kinetic study of talaporfin sodium demonstrated that a dose of 10 mg/kg and 90 minutes after administration was the appropriate dose and timing for interstitial photodynamic therapy . The study also showed that talaporfin sodium induces apoptosis in the area close to the light source .

Dosage Effects in Animal Models

The effects of talaporfin sodium vary with different dosages in animal models. For instance, in a mouse allograft glioma model, it was found that an irradiation energy density of 100 J/cm2 or higher was required to achieve therapeutic effects over the entire tumor tissue .

Metabolic Pathways

Talaporfin sodium is involved in various metabolic pathways within the cell. It is taken up by clathrin- and caveolae-dependent endocytosis, translocated from early endosomes to lysosomes, and finally degraded by lysosomes . ATP is essential for the uptake of talaporfin sodium, and the activation of K-Ras is involved as a regulatory mechanism .

Transport and Distribution

Talaporfin sodium is transported and distributed within cells and tissues through endocytic pathways. It is taken up by cells through clathrin- and caveolae-dependent endocytosis and is then translocated from early endosomes to lysosomes .

Subcellular Localization

The subcellular localization of talaporfin sodium is primarily within the lysosomes . This localization is crucial for its activity and function, as the lysosomes are where talaporfin sodium is ultimately degraded . This process is essential for the cytotoxic effect of talaporfin sodium in photodynamic therapy .

属性

| { "Design of the Synthesis Pathway": "Talaporfin can be synthesized through a multi-step process involving various chemical reactions.", "Starting Materials": [ "5-Aminolevulinic acid", "Diethyl L-tartrate", "Triphosgene", "Methanol", "Acetic acid", "Sodium hydroxide", "Methyl iodide", "Toluene", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "1. Condensation of 5-aminolevulinic acid and diethyl L-tartrate in methanol in the presence of acetic acid and sodium hydroxide to produce 5-(1-carboxyethyl)-4,5-dihydro-2-furancarboxylic acid", "2. Conversion of 5-(1-carboxyethyl)-4,5-dihydro-2-furancarboxylic acid to its acid chloride derivative using triphosgene in toluene", "3. Reaction of the acid chloride derivative with methyl iodide in the presence of sodium bicarbonate in methanol to produce 5-(1-methyl-1H-imidazol-5-yl)-4,5-dihydro-2-furancarboxylic acid methyl ester", "4. Hydrolysis of the methyl ester using sodium hydroxide in water to produce talaporfin" ] } | |

CAS 编号 |

110230-98-3 |

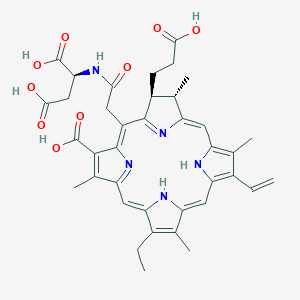

分子式 |

C38H41N5O9 |

分子量 |

711.8 g/mol |

IUPAC 名称 |

(2S)-2-[[2-[(3S)-7-carboxy-3-(2-carboxyethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid |

InChI |

InChI=1S/C38H41N5O9/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)/t18?,22-,30-/m0/s1 |

InChI 键 |

SIEXFRDYNDREBM-MYPKMOTOSA-N |

手性 SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

规范 SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

同义词 |

laserphyrin mono-L-aspartyl chlorin e6 monoaspartyl chlorin e6 N-aspartyl chlorin e6 N-aspartylchlorin e6 NPe6 Talaporfin talaporfin sodium |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

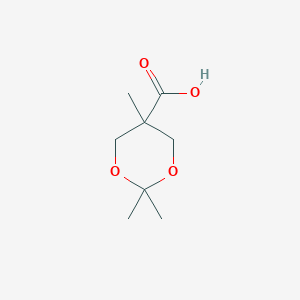

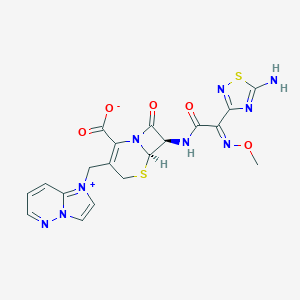

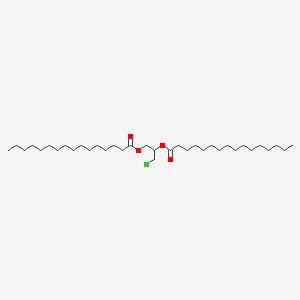

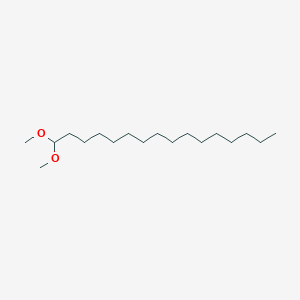

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。